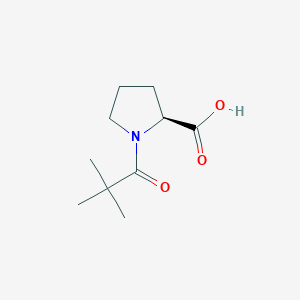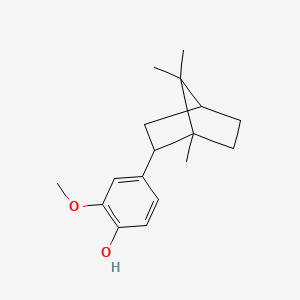
Phenol, (2-bornyl)methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, (2-bornyl)methoxy-, also known as 2-methoxyphenol, is an organic compound with the molecular formula C10H14O2. It is a derivative of phenol, where a methoxy group is attached to the phenol ring. This compound is known for its aromatic properties and is used in various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phenol, (2-bornyl)methoxy- can be synthesized through several methods. One common method involves the methylation of catechol (1,2-dihydroxybenzene) using dimethyl sulfate in the presence of a base such as potassium carbonate. The reaction proceeds as follows:
C6H4(OH)2+(CH3O)2SO2→C6H4(OH)(OCH3)+HO(CH3O)SO2
Industrial Production Methods
Industrial production of phenol, (2-bornyl)methoxy- typically involves the catalytic methylation of phenol using methanol. This process is carried out under high temperature and pressure conditions, with a catalyst such as aluminum oxide or zinc oxide to facilitate the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
Phenol, (2-bornyl)methoxy- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of phenol derivatives can be achieved using reducing agents like sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions are common, where the methoxy group activates the aromatic ring towards electrophilic attack.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4)
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated or nitrated phenols
Wissenschaftliche Forschungsanwendungen
Phenol, (2-bornyl)methoxy- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential use in drug formulations due to its bioactive properties.
Industry: Utilized in the production of fragrances, flavors, and as a precursor for other industrial chemicals.
Wirkmechanismus
The mechanism of action of phenol, (2-bornyl)methoxy- involves its interaction with biological molecules through its phenolic and methoxy groups. It can act as an antioxidant by donating hydrogen atoms to neutralize free radicals. Additionally, its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes and inhibit enzyme activity.
Vergleich Mit ähnlichen Verbindungen
Phenol, (2-bornyl)methoxy- can be compared with other methoxyphenols such as:
2-Methoxyphenol (Guaiacol): Similar structure but lacks the bornyl group.
3-Methoxyphenol: Methoxy group is attached at the meta position.
4-Methoxyphenol: Methoxy group is attached at the para position.
The presence of the bornyl group in phenol, (2-bornyl)methoxy- imparts unique properties, such as enhanced hydrophobicity and potential for specific biological interactions, distinguishing it from other methoxyphenols.
Eigenschaften
CAS-Nummer |
308084-76-6 |
|---|---|
Molekularformel |
C17H24O2 |
Molekulargewicht |
260.4 g/mol |
IUPAC-Name |
2-methoxy-4-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)phenol |
InChI |
InChI=1S/C17H24O2/c1-16(2)12-7-8-17(16,3)13(10-12)11-5-6-14(18)15(9-11)19-4/h5-6,9,12-13,18H,7-8,10H2,1-4H3 |
InChI-Schlüssel |
FDPFKODSGDDVCR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2CCC1(C(C2)C3=CC(=C(C=C3)O)OC)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


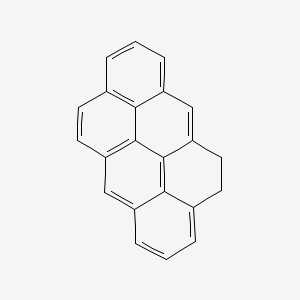
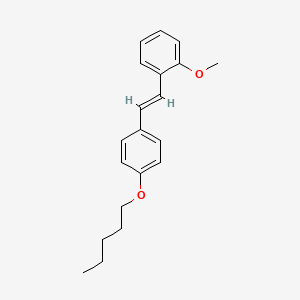
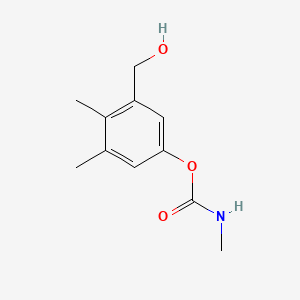
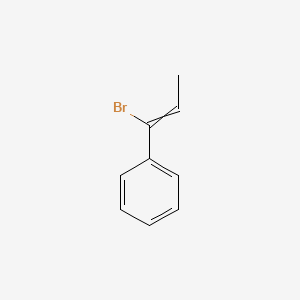
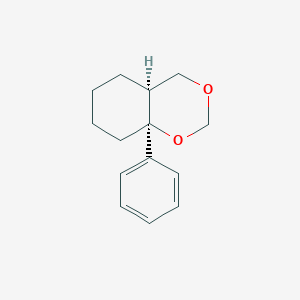
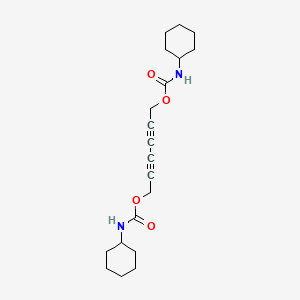

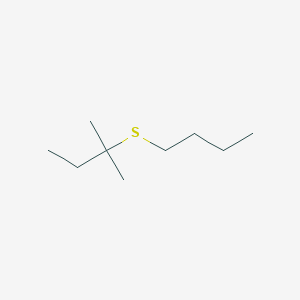

![3-(4-Chlorophenyl)-1-[5-methyl-2-(methylsulfanyl)phenyl]prop-2-en-1-one](/img/structure/B14684836.png)

![13-Oxadispiro[5.0.5.1]tridecan-1-one](/img/structure/B14684853.png)

